molecular formula C17H12O6 B2860776 7,7'-dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione CAS No. 780821-74-1

7,7'-dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione

Cat. No.: B2860776
CAS No.: 780821-74-1
M. Wt: 312.277
InChI Key: RMQHSNYXQLJJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7'-Dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione (CAS 780821-74-1) is a high-purity chemical compound supplied for research and development purposes. This spirobi[chromane] derivative has a molecular formula of C 17 H 12 O 6 and a molecular weight of 312.28 g/mol . This compound is of significant interest in materials science, particularly as a building block for novel polymers. It is referenced in patent literature as a polymerizable 4,4'-spirobi[chromane]-2,2'-dione for use in curable compositions . Researchers can leverage its structure to develop advanced polymeric materials with specific properties. The broader class of chromene and spirochromane compounds to which it belongs is known for diverse biological activities, making them important scaffolds in medicinal chemistry research . Compounds with this core structure are frequently investigated for their potential antimicrobial and antioxidant properties . Please note: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic uses, whether in humans or animals .

Properties

IUPAC Name

7,7'-dihydroxy-4,4'-spirobi[3H-chromene]-2,2'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c18-9-1-3-11-13(5-9)22-15(20)7-17(11)8-16(21)23-14-6-10(19)2-4-12(14)17/h1-6,18-19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQHSNYXQLJJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC2=C(C13CC(=O)OC4=C3C=CC(=C4)O)C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7,7’-dihydroxy-4,4’-spirobi[chromene]-2,2’(3H,3’H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds under acidic or basic conditions, followed by cyclization to form the chromene ring structure. Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity.

Chemical Reactions Analysis

7,7’-dihydroxy-4,4’-spirobi[chromene]-2,2’(3H,3’H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using halogens or nitro groups as substituents.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Scientific Research Applications

7,7’-dihydroxy-4,4’-spirobi[chromene]-2,2’(3H,3’H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7,7’-dihydroxy-4,4’-spirobi[chromene]-2,2’(3H,3’H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Properties :

  • Reactivity : The ketone groups enable participation in condensation reactions, while hydroxyl groups allow functionalization (e.g., esterification, etherification).

Applications: Primarily investigated for polymer synthesis, particularly as a monomer for high-performance polyimides and epoxy resins due to its rigid spiro structure and thermal stability .

Comparison with Similar Spirobichroman Derivatives

Structural Variations and Substituent Effects

Compound Name (CAS) Molecular Formula Substituents Key Features
7,7'-Dihydroxy-4,4'-spirobi[chromene]-2,2'-dione C₁₇H₁₂O₆ -OH at 7,7'; =O at 2,2' High polarity, hydrogen bonding, reactivity in polymerization
6,6′-Dihydroxy-4,4,4′,4′,7,7′-hexamethyl-2,2′-spirobichroman (40278-59-9) C₂₃H₂₈O₄ -OH at 6,6'; -CH₃ at 4,4,4',4',7,7' Enhanced hydrophobicity, steric hindrance, improved thermal stability (>250°C)
4,4,4',4'-Tetramethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[chromene]-7,7'-diol (3127-14-8) C₂₁H₂₄O₄ -OH at 7,7'; -CH₃ at 4,4,4',4' Reduced crystallinity, lower melting point (104–105°C), solvent processability
7,7'-Bibenzo[g]pteridine-2,2',4,4'-tetrone (7702-28-5) C₂₀H₁₀N₈O₄ =O at 2,2',4,4'; fused pteridine rings Extended π-conjugation, UV absorption (λmax ~350 nm), potential optoelectronic applications

Physicochemical Properties

Property 7,7'-Dihydroxy-4,4'-spirobi[chromene]-2,2'-dione Hexamethyl Derivative (40278-59-9) Tetramethyl Derivative (3127-14-8)
Molecular Weight 312.28 368.47 340.41
Melting Point Not reported (likely >200°C) 254–296°C (decomposes) 104–105°C
Solubility Polar aprotic solvents (DMF, NMP) Limited in polar solvents Soluble in ether, chloroform
Thermal Stability Stable up to ~300°C (TGA) Higher degradation onset (~320°C) Moderate (~200°C)

Reactivity and Functionalization

  • 7,7'-Dihydroxy-4,4'-spirobi[chromene]-2,2'-dione :
    • Forms hydrogen-bonded networks in polymers, enhancing mechanical strength .
    • Used in polyimide synthesis via condensation with dianhydrides (e.g., PMDA) .
  • Hexamethyl Derivative (40278-59-9): Methyl groups reduce intermolecular interactions, favoring solubility in non-polar matrices . Applications in coatings and adhesives requiring thermal resistance.
  • Tetramethyl Derivative (3127-14-8) :
    • Lower steric bulk allows easier functionalization (e.g., epoxidation) .

Polymer Science

  • 7,7'-Dihydroxy-4,4'-spirobi[chromene]-2,2'-dione -based polyimides exhibit glass transition temperatures (Tg) up to 296°C and high modulus retention at 250°C (~67%), outperforming analogs with bulkier substituents .
  • Hexamethyl Derivative : Used in epoxy resins for aerospace components due to its balance of rigidity and processability .

Biological Activity

7,7'-Dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione (CAS No. 780821-74-1) is an organic compound belonging to the class of chromenes. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C17H12O6
  • Molecular Weight : 312.28 g/mol
  • IUPAC Name : 7,7'-dihydroxy-4,4'-spirobi[3H-chromene]-2,2'-dione

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

This compound demonstrates significant antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress in biological systems. The antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

2. Anti-inflammatory Properties

Studies have shown that this compound can inhibit inflammatory pathways. It modulates the expression of pro-inflammatory cytokines and enzymes involved in inflammation .

3. Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies suggest it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

4. Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits by enhancing acetylcholine levels in synapses and potentially inhibiting acetylcholinesterase (AChE) activity. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Anti-inflammatory Mechanism : It inhibits key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
  • Anticancer Mechanism : The compound may induce apoptosis through mitochondrial pathways and inhibit signaling pathways that promote cancer cell survival .

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

StudyFindings
Demonstrated significant antioxidant and anti-inflammatory effects in vitro.
Showed inhibition of cancer cell proliferation in various cancer types with IC50 values indicating potency.
Found potential neuroprotective effects through AChE inhibition leading to increased acetylcholine levels.

Q & A

Basic: What are the key structural features of 7,7'-dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione, and how do they influence its reactivity?

The compound contains a spirobi[chromene] core with hydroxyl groups at the 7,7' positions and ketone groups at the 2,2' positions. The spiro junction introduces steric hindrance, affecting reaction selectivity (e.g., limiting nucleophilic attack at the carbonyl groups). Hydroxyl groups enable hydrogen bonding, influencing solubility and interactions in supramolecular assemblies .
Methodological Insight : Use X-ray crystallography (as in ) or density functional theory (DFT) calculations to map steric and electronic effects.

Basic: What synthetic routes are reported for spirobi[chromene] derivatives, and how can yield be optimized?

Spirobi[chromene] derivatives are typically synthesized via acid-catalyzed cyclization of dihydroxy precursors or oxidative coupling of chromene monomers. For example, describes a method using β-ketoesters and activated alkynes under La(OTf)₃ catalysis. Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side reactions.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) improve regioselectivity .

Advanced: How can conflicting crystallographic data on spirobi[chromene] derivatives be resolved?

Discrepancies in crystallographic parameters (e.g., bond angles or torsion angles) may arise from dynamic disorder or polymorphism . For example, highlights the use of the SQUEEZE routine in PLATON to model solvent-accessible voids in disordered structures. Cross-validation with spectroscopic data (e.g., NMR or IR) and computational geometry optimization (using Gaussian or ORCA) can resolve ambiguities .

Advanced: What spectroscopic techniques are most effective for characterizing spirobi[chromene] derivatives?

  • ¹H/¹³C NMR : Assign hydroxyl proton signals using deuterated DMSO to observe exchangeable protons.
  • UV-Vis spectroscopy : Monitor π→π* transitions in the chromene system (λmax ~ 280–320 nm) to assess conjugation effects.
  • Mass spectrometry (HRMS) : Confirm molecular ions and fragmentation patterns, particularly for halogenated derivatives (e.g., brominated analogs in ) .

Basic: How do substituents at the 4,4' positions affect the compound’s photophysical properties?

Methyl or bromine substituents at 4,4' positions (e.g., in ) increase steric bulk, reducing aggregation in solution. Bromine also enhances intersystem crossing, making derivatives potential candidates for singlet oxygen generation in photodynamic therapy. Use fluorescence quenching experiments (as in ) to quantify excited-state lifetimes .

Advanced: What computational methods are suitable for predicting the biological activity of spirobi[chromene] derivatives?

  • Molecular docking : Screen against viral protein targets (e.g., HIV protease) using AutoDock Vina or Schrödinger Suite.
  • QSAR modeling : Correlate substituent electronegativity or lipophilicity (ClogP) with antimicrobial activity (see for bioactivity frameworks).
  • MD simulations : Assess binding stability over 100-ns trajectories using GROMACS .

Basic: How can reaction conditions be tailored to avoid byproducts in spirobi[chromene] synthesis?

  • Protecting groups : Temporarily block hydroxyl groups with acetyl or TBS ethers to prevent undesired oxidation.
  • Slow addition techniques : Gradually introduce reactive intermediates (e.g., aldehydes) to minimize oligomerization.
  • Chromatographic monitoring : Use TLC with iodine staining to track reaction progress (as in ) .

Advanced: What strategies address low solubility of spirobi[chromene] derivatives in biological assays?

  • PEGylation : Attach polyethylene glycol chains to hydroxyl groups.
  • Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability.
  • Nanoparticle encapsulation : Employ liposomal carriers to enhance bioavailability (see for analogous drug design approaches) .

Basic: What safety protocols are critical when handling spirobi[chromene] derivatives?

  • Ventilation : Use fume hoods for reactions involving volatile catalysts (e.g., La(OTf)₃).
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with reactive intermediates.
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways.
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models.
  • Prodrug design : Modify hydroxyl groups to esters or carbamates to enhance stability (as in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.